An In-depth Technical Guide to 4-(4-Chloro-3-fluorophenoxy)benzonitrile
An In-depth Technical Guide to 4-(4-Chloro-3-fluorophenoxy)benzonitrile
This guide provides a comprehensive technical overview of 4-(4-Chloro-3-fluorophenoxy)benzonitrile, a halogenated diaryl ether nitrile. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core physicochemical properties, validated synthesis and characterization protocols, and critical safety insights. The structure of this guide is tailored to present the information logically, emphasizing the causality behind experimental choices to ensure scientific integrity and practical utility.
Core Molecular Attributes and Physicochemical Properties
4-(4-Chloro-3-fluorophenoxy)benzonitrile is a substituted aromatic compound featuring a diaryl ether linkage. This structural motif is of significant interest in medicinal chemistry and materials science due to its conformational flexibility and metabolic stability. The precise molecular weight is a fundamental parameter for all quantitative analyses, from reaction stoichiometry to analytical standard preparation.
Molecular Weight and Formula
The primary molecular attribute is its molecular weight, which is derived from its elemental composition.
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Molecular Formula: C₁₃H₇ClFNO
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Average Molecular Weight: 247.65 g/mol [1]
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Monoisotopic Molecular Weight: 247.01999 Da
The molecular weight is critical for accurate mass spectrometry analysis, enabling precise identification and quantification. It is the cornerstone of a self-validating analytical system where experimental mass-to-charge ratio (m/z) is matched against the theoretical value.
Chemical Structure and Properties
The arrangement of atoms and functional groups dictates the molecule's chemical behavior, including its reactivity and intermolecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source/Comment |
| IUPAC Name | 4-(4-Chloro-3-fluorophenoxy)benzonitrile | --- |
| CAS Number | 449778-68-1 | [1] |
| Molecular Formula | C₁₃H₇ClFNO | [1] |
| Molecular Weight | 247.65 g/mol | [1] |
| Appearance | Expected to be a white to off-white solid. | Inferred from similar diaryl ethers and benzonitriles. |
| Melting Point | Not experimentally reported. Likely >100 °C. | Inferred from related structures like 4-(4-Fluorophenyl)benzonitrile (112-116 °C). |
| Solubility | Expected to be soluble in common organic solvents (DMSO, DMF, Acetone, Ethyl Acetate) and insoluble in water. | Based on the aromatic and ether functionalities. |
Synthesis and Purification: A Validated Workflow
The construction of the diaryl ether bond is the key challenge in synthesizing this molecule. The most logical and widely applied method is through a nucleophilic aromatic substitution (SNAr) reaction. This approach is chosen because the electron-withdrawing nature of the nitrile group on one ring activates the para-position towards nucleophilic attack by a phenoxide.
Synthesis Mechanism and Rationale
The synthesis involves the coupling of 4-fluorobenzonitrile and 4-chloro-3-fluorophenol. In this strategy, the fluorine atom on 4-fluorobenzonitrile serves as an excellent leaving group for SNAr because of its high electronegativity, which polarizes the carbon-fluorine bond. The reaction is facilitated by a base, which deprotonates the phenol to generate a more nucleophilic phenoxide anion.
Alternatively, an Ullmann condensation could be employed, which is a classical copper-catalyzed reaction between an aryl halide and a phenol.[2][3] However, SNAr is often preferred for its milder conditions and avoidance of heavy metal catalysts when the substrate is sufficiently activated, as is the case here.
Caption: Workflow for the synthesis of 4-(4-Chloro-3-fluorophenoxy)benzonitrile via SNAr.
Detailed Experimental Protocol (SNAr)
This protocol is adapted from a validated procedure for a structurally analogous compound.[1]
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Reactant Preparation: To a solution of 4-chloro-3-fluorophenol (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) (approx. 0.5 M), add a suitable base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (1.5 - 2.0 eq).
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Phenoxide Formation: Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the phenoxide salt. The causality here is critical: the anionic phenoxide is a significantly stronger nucleophile than the neutral phenol, which is necessary for an efficient reaction rate.
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Nucleophilic Attack: Add 4-fluorobenzonitrile (1.0-1.1 eq) to the reaction mixture. The slight excess of the benzonitrile ensures the complete consumption of the valuable phenol.
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Reaction Progression: Heat the mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 8-24 hours).
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Workup: Cool the reaction mixture to room temperature and pour it into cold water. This step quenches the reaction and precipitates the crude product, which is typically insoluble in water.
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Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). The organic layers are combined, washed with brine to remove residual water and inorganic salts, and dried over anhydrous sodium sulfate or magnesium sulfate.
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Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography to yield the pure product.
Analytical Characterization: A Self-Validating System
To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is mandatory. This creates a self-validating system where each analysis confirms a different aspect of the molecule's structure and purity, establishing trustworthiness in the final product.
Caption: Integrated analytical workflow for the validation of 4-(4-Chloro-3-fluorophenoxy)benzonitrile.
Mass Spectrometry (MS)
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Purpose: To confirm the molecular weight of the compound.
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Method: Electrospray Ionization (ESI) is a suitable method. The sample is dissolved in a solvent like acetonitrile or methanol and infused into the mass spectrometer.
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Expected Result: In positive ion mode, the primary ion observed should be the protonated molecule [M+H]⁺ at an m/z of approximately 248.03. High-resolution mass spectrometry (HRMS) should yield a value within 5 ppm of the calculated exact mass (C₁₃H₈ClFNO⁺: 248.0272). The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) should also be observed for the molecular ion peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Purpose: To elucidate the carbon-hydrogen framework and confirm the precise connectivity of the atoms.
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Protocol: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
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¹H NMR (Expected Signals): The spectrum will be complex due to the multiple aromatic protons and their coupling to each other and to fluorine.
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Benzonitrile Ring: Protons will appear as two doublets in the downfield region (~7.6-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring.
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Phenoxy Ring: Three protons will be present in the aromatic region (~7.1-7.5 ppm). Their splitting patterns will be complex due to H-H and H-F coupling. For instance, the proton ortho to the fluorine will be a doublet of doublets.
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¹³C NMR (Expected Signals):
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Nitrile Carbon (-C≡N): A characteristic signal around 118-120 ppm.
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Aromatic Carbons: Multiple signals between ~115-160 ppm. Carbons bonded to fluorine will show a large one-bond coupling constant (¹JC-F), appearing as a doublet. Carbons bonded to the ether oxygen and chlorine will also have distinct chemical shifts.
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Fourier-Transform Infrared (FTIR) Spectroscopy
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Purpose: To confirm the presence of key functional groups.
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Method: The spectrum can be recorded using a KBr pellet or with an Attenuated Total Reflectance (ATR) accessory.
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Expected Absorptions:
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Nitrile Stretch (-C≡N): A sharp, strong absorption band around 2220-2240 cm⁻¹.
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Aryl Ether Stretch (C-O-C): Strong, characteristic bands in the 1200-1270 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.
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Aromatic C-H Stretch: Bands above 3000 cm⁻¹.
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C-F and C-Cl Stretches: Absorptions in the fingerprint region, typically 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.
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Safety, Handling, and Storage
Table 2: Hazard Profile and Handling Recommendations
| Hazard Category | Description & Precautionary Statements |
| Acute Toxicity | Harmful if swallowed or inhaled. (Based on 4-chlorobenzonitrile).[5] Avoid breathing dust. Use only in a well-ventilated area, preferably a chemical fume hood. Do not eat, drink, or smoke when using this product. |
| Skin Irritation | Causes skin irritation. [5] Wear protective gloves (e.g., nitrile) and a lab coat. Avoid contact with skin. Wash hands thoroughly after handling. |
| Eye Irritation | Causes serious eye irritation. [5] Wear chemical safety goggles or a face shield. Ensure an eyewash station is readily accessible. |
| Personal Protective Equipment (PPE) | Mandatory: Lab coat, nitrile gloves, safety goggles. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. This material may be dissolved in a combustible solvent and burned in a chemical incinerator. |
Applications in Research and Development
Diaryl ether nitriles are valuable intermediates in the synthesis of more complex molecules. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, opening pathways to a diverse range of chemical entities.
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Pharmaceutical Scaffolding: The diaryl ether core is present in numerous bioactive compounds. This intermediate could serve as a building block for synthesizing novel kinase inhibitors, receptor antagonists, or other potential therapeutic agents.
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Agrochemical Synthesis: Halogenated aromatic compounds are frequently used in the development of herbicides and pesticides.[1] This molecule could be a precursor for such applications.
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Materials Science: Benzonitrile derivatives are used in the synthesis of liquid crystals and advanced polymers.[6] The specific substitution pattern of this compound could be explored for creating materials with unique electronic or thermal properties.
Conclusion
4-(4-Chloro-3-fluorophenoxy)benzonitrile, with a molecular weight of 247.65 g/mol , is a specialized chemical intermediate. This guide has detailed its core properties and provided a robust, scientifically-grounded framework for its synthesis and characterization. The emphasis on a self-validating analytical workflow ensures the integrity of the material for subsequent research. By understanding the causality behind the synthetic choices and adhering to the safety protocols derived from analogous compounds, researchers can confidently utilize this molecule as a building block for innovation in drug discovery and materials science.
References
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3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. (2010). National Center for Biotechnology Information. Available at: [Link]
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Diaryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal. Available at: [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]
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A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. (2003). SciELO México. Available at: [Link]
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Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024). Royal Society of Chemistry. Available at: [Link]
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Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. Available at: [Link]
- Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals. (n.d.). Google Patents.
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- 1. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
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- 4. fishersci.com [fishersci.com]
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- 6. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]
